Nitryl tetrafluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

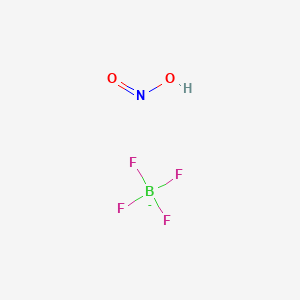

Nitryl tetrafluoroborate is a useful research compound. Its molecular formula is BF4HNO2- and its molecular weight is 133.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nitration Reactions

Nitryl tetrafluoroborate is primarily used for nitration reactions due to its ability to generate nitronium ions (NO2+), which are highly reactive electrophiles. This compound has been shown to effectively nitrify nitrogen compounds and aromatic substrates, yielding corresponding N-nitro derivatives.

| Substrate Type | Reaction Outcome |

|---|---|

| Secondary aliphatic amines | N-nitro derivatives |

| Acyl aliphatic amines | N-nitro derivatives |

| Carbamate esters | N-nitro derivatives |

| Primary amides | N-nitro derivatives |

Synthesis of Nitro Compounds

Research indicates that this compound can be used to synthesize various nitro compounds efficiently. For instance, it has been employed in the nitration of meso-tetraphenylporphyrin, facilitating the production of mono- and bis-nitro derivatives without the need for extensive chromatography .

Applications in Battery Technology

This compound serves as an oxidizing agent in high-power lithium-ion battery technology. Its ability to facilitate electron transfer makes it valuable for large-scale applications such as plug-in hybrid vehicles .

Case Study 1: Nitration of Aryltrifluoroborates

A study demonstrated the use of nitronium tetrafluoroborate in the selective nitration of aryltrifluoroborates under mild conditions. The reaction was completed in just 30 seconds, yielding high purity products with excellent yields (up to 90% isolated yield) across various substrates .

Case Study 2: Synthesis of Anticancer Agents

Nitronium tetrafluoroborate has been utilized in synthesizing nitro-derivatives of chlorambucil conjugated to prasterone and pregnenolone, which exhibit anticancer properties. This application highlights its potential in pharmaceutical development .

Analyse Chemischer Reaktionen

Nitration of Aromatic Compounds

Nitryl tetrafluoroborate is a highly effective nitrating agent for aromatic systems, particularly in non-aqueous solvents. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks electron-rich aromatic rings.

Mechanism :

-

Generation of NO₂⁺ :

NO2BF4→NO2++BF4− -

Electrophilic Attack :

The aromatic ring donates electron density to the nitronium ion, forming a resonance-stabilized arenium ion intermediate. -

Deprotonation :

Loss of a proton regenerates aromaticity, yielding the nitro-substituted product .

Applications :

-

Nitration of benzene derivatives under mild conditions (0–25°C) in solvents like acetonitrile or sulfolane .

-

Selective para-substitution in activated aromatics (e.g., toluene).

Hydrolysis and Solvolysis

This compound reacts vigorously with protic solvents, necessitating anhydrous conditions for storage and reactions.

Hydrolysis with Water

NO2BF4+H2O→HNO3+HBF4

This exothermic reaction produces nitric acid and tetrafluoroboric acid .

Reaction with Acetic Acid

In acetic acid, this compound forms acetyl nitrate:

NO2BF4+CH3COOH→CH3COONO2+HBF4

This reaction is slower than hydrolysis but accelerates at elevated temperatures .

Oxidation Reactions

This compound acts as a strong oxidizer in organic transformations:

Sulfides to Sulfoxides/Sulfones

R2SNO2BF4R2SOexcess NO2BF4R2SO2

Controlled stoichiometry determines whether sulfoxides or sulfones are the primary products .

Phosphines to Phosphine Oxides

R3PNO2BF4R3PO

This oxidation is rapid and quantitative under ambient conditions .

Thermal Decomposition

At elevated temperatures (>170°C), this compound decomposes into nitryl fluoride (NO₂F) and boron trifluoride (BF₃):

NO2BF4ΔNO2F+BF3

This exothermic decomposition limits its use in high-temperature reactions.

Reaction with Hydrogen Cyanide

In a solvent-free system, this compound reacts with gaseous hydrogen cyanide (HCN) to produce dinitrogen monoxide (N₂O) and carbon monoxide (CO):

HCN+NO2BF4→N2O+CO+HBF4

Subsequent oxidation of CO by excess NO₂BF₄ yields CO₂ and nitrosonium tetrafluoroborate (NOBF₄) :

CO+NO2BF4→CO2+NOBF4

Table 2: Thermal Stability Profile

| Temperature (°C) | Observation |

|---|---|

| <170 | Stable |

| 170–180 | Gradual decomposition |

| >180 | Rapid decomposition to NO₂F and BF₃ |

Mechanistic Considerations

The reactivity of this compound is governed by its ability to release NO₂⁺, a strong electrophile. Stabilization of the nitronium ion by the weakly coordinating BF₄⁻ anion enhances its nitrating potency compared to traditional nitrating mixtures . Computational studies (e.g., MP2-level ab initio calculations) suggest that intermediates such as CN–NO₂ may form during reactions with nitriles, though these species rapidly rearrange or decompose .

Eigenschaften

Molekularformel |

BF4HNO2- |

|---|---|

Molekulargewicht |

133.82 g/mol |

IUPAC-Name |

nitrous acid;tetrafluoroborate |

InChI |

InChI=1S/BF4.HNO2/c2-1(3,4)5;2-1-3/h;(H,2,3)/q-1; |

InChI-Schlüssel |

MSXLXAUEYQPTTG-UHFFFAOYSA-N |

Kanonische SMILES |

[B-](F)(F)(F)F.N(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.